2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-[(Diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is an organic compound characterized by the presence of a diphenylmethyl group attached to a sulfanyl group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide typically involves the following steps:
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Formation of Diphenylmethyl Sulfide: : The initial step involves the reaction of diphenylmethanol with a thiol, such as thiourea, in the presence of a strong acid like hydrochloric acid. This reaction yields diphenylmethyl sulfide.
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Acetamide Formation: : The diphenylmethyl sulfide is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[(diphenylmethyl)sulfanyl]acetamide.
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Allylation: : Finally, the acetamide is subjected to allylation using allyl bromide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The sulfanyl group in 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
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Substitution: : The acetamide group can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted acetamides.
Scientific Research Applications
2-[(Diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide has several applications in scientific research:
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Chemistry: : Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
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Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
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Medicine: : Explored for its potential therapeutic effects, particularly in the development of new drugs.
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Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
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Binding to Enzymes: : Inhibiting or activating enzymes involved in various biochemical pathways.
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Interacting with Receptors: : Modulating receptor activity to influence cellular signaling pathways.
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Altering Gene Expression: : Affecting the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[(Diphenylmethyl)sulfinyl]acetamide: A related compound with a sulfinyl group instead of a sulfanyl group.
2-[(Diphenylmethyl)sulfonyl]acetamide: Contains a sulfonyl group, offering different chemical properties and reactivity.
Uniqueness
2-[(Diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a diphenylmethyl group with a sulfanyl and acetamide moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H19NOS |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-benzhydrylsulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C18H19NOS/c1-2-13-19-17(20)14-21-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,18H,1,13-14H2,(H,19,20) |
InChI Key |
YYSHCHWLZNNGIT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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